RK-682, Streptomyces sp.

説明

RK-682, Streptomyces sp. is an effective tyrosine phosphatase inhibitor . It does not permeate the cell membrane and has been reported to inhibit the G1/S transition of the cell cycle, the dephosphorylation activity of VHR and CD45, and also enhance levels of phosphotyrosine in Ball-1 cells .

Synthesis Analysis

The synthesis of RK-682 has been studied in detail. The heterologous expression of rk genes in Saccharopolyspora erythraea and reconstitution of the RK-682 pathway using recombinant enzymes have been reported . RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .

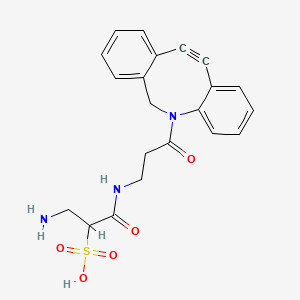

Molecular Structure Analysis

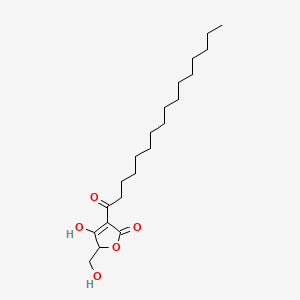

The molecular weight of RK-682 is 368.5 and its molecular formula is C21H36O5 . It is a potent protein phosphatase inhibitor .

Chemical Reactions Analysis

RK-682 is a linear 3-acyltetronic acid . The synthesis of a focused tetronic acid library based on the RK-682 scaffold resulted in additional compounds which inhibited VHR with IC50 values in the range between 4 and 40 μM .

Physical And Chemical Properties Analysis

RK-682 appears as a pale yellow solid . It is soluble in DMSO (25 mg/ml), 100% ethanol (10 mg/ml), methanol, or dimethyl formamide .

科学的研究の応用

Protein Tyrosine Phosphatases (PTPs) Inhibition

RK-682 is a potent inhibitor of Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from tyrosine residues of cellular proteins. The coordinated actions of PTPs and protein tyrosine kinases are key to the regulation of signaling events that control cell growth, proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .

Cell Cycle Regulation

RK-682 has been reported to arrest cell cycle progress at the G1/S transition . The G1/S transition is a stage in the cell cycle at the boundary between the G1 phase, where the cell grows, and the S phase, where DNA is replicated. It is a critical checkpoint and its regulation is crucial for the control of cell proliferation .

Heparanase Inhibition

RK-682 is also reported to inhibit heparanase . Heparanase is an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis . Therefore, RK-682 could potentially be used in cancer therapy to inhibit tumor growth and spread .

Phosphorylation Inhibition

RK-682 inhibits the phosphorylation of CD45 and VHR . Phosphorylation is a process where a phosphate group is added to a protein or other organic molecule, and it plays a crucial role in various cellular processes .

Inhibition of Specific PTPs

TAN 1364B, the racemic and monomeric form of RK-682, inhibits the activity of specific PTPs such as LMW-PTP, CDC25B, and PTP1B . However, the inhibitory activity against LMW-PTP and CDC25B is blocked in the presence of magnesium .

Aggregate Formation

TAN 1364B forms aggregates in solution and binds to both the PTP binding site and to protein surfaces . This property could potentially be utilized in the development of new therapeutic strategies .

作用機序

Target of Action

RK-682, a compound produced by Streptomyces sp., primarily targets protein tyrosine phosphatases (PTPs) . These enzymes play a crucial role in cellular signaling processes, including cell growth and differentiation .

Mode of Action

RK-682 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes that are regulated by protein tyrosine phosphorylation .

Biochemical Pathways

The biochemical pathways affected by RK-682 involve the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can alter these pathways, potentially leading to changes in cell growth and differentiation . Additionally, RK-682 has been found to inhibit other enzymes such as phospholipase A2, heparinase, and HIV-1 protease .

Pharmacokinetics

It’s known that rk-682 is a potent inhibitor of ptps, suggesting that it can effectively interact with its targets within the cell .

Result of Action

The molecular and cellular effects of RK-682’s action primarily involve changes in the signaling processes regulated by protein tyrosine phosphorylation . By inhibiting PTPs, RK-682 can disrupt these processes, potentially leading to altered cell growth and differentiation . Moreover, RK-682’s ability to inhibit other enzymes like phospholipase A2, heparinase, and HIV-1 protease suggests that it may have additional cellular effects .

Safety and Hazards

特性

IUPAC Name |

4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSLHQKWLYYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

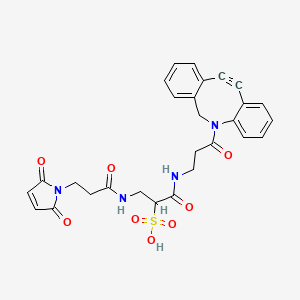

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)